Chaetopenoid A

Description

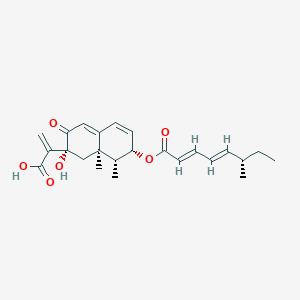

Chaetopenoid A is a sesquiterpenoid compound first isolated from the root of Kadsura heteroclina (a plant in the Schisandraceae family) . Structurally, it belongs to the nor-sesquiterpene class, characterized by a tricyclic carbon skeleton with hydroxyl and acyloxy substituents. Its molecular formula and exact stereochemical configuration remain partially unresolved, particularly at the C-6′ position, which distinguishes it from derivatives like Chaetopenoid C and G .

Properties

Molecular Formula |

C24H30O6 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

2-[(2R,7S,8R,8aR)-2-hydroxy-8,8a-dimethyl-7-[(2E,4E,6S)-6-methylocta-2,4-dienoyl]oxy-3-oxo-7,8-dihydro-1H-naphthalen-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C24H30O6/c1-6-15(2)9-7-8-10-21(26)30-19-12-11-18-13-20(25)24(29,17(4)22(27)28)14-23(18,5)16(19)3/h7-13,15-16,19,29H,4,6,14H2,1-3,5H3,(H,27,28)/b9-7+,10-8+/t15-,16-,19-,23+,24+/m0/s1 |

InChI Key |

UAMUYXWJNMHHRV-PSVRVQPJSA-N |

Isomeric SMILES |

CC[C@H](C)/C=C/C=C/C(=O)O[C@H]1C=CC2=CC(=O)[C@@](C[C@@]2([C@H]1C)C)(C(=C)C(=O)O)O |

Canonical SMILES |

CCC(C)C=CC=CC(=O)OC1C=CC2=CC(=O)C(CC2(C1C)C)(C(=C)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Chaetopenoid A involves several steps. One common synthetic route includes the use of specific catalysts and organic solvents. The reaction mixture is typically heated to the boiling point of the solvent, followed by the addition of reagents such as hydrazine monohydrate . The post-reaction mixture is then filtered and washed with ethanol, and the final product is separated by filtration under reduced pressure . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Chaetopenoid A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxygenated derivatives, while reduction reactions can produce various reduced forms of the compound .

Scientific Research Applications

Chaetopenoid A has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it is utilized to investigate its effects on cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic properties, including its ability to inhibit specific enzymes or pathways . Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Chaetopenoid A involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of the research .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Observations:

Stereochemical Complexity: Unlike Chaetopenoid G, where the C-6′ configuration was resolved via CD spectroscopy, this compound and B retain ambiguities at this position, limiting mechanistic studies .

Biosynthetic Origins: this compound is plant-derived (Kadsura), whereas analogues like Chaetopenoid C and G are fungal metabolites (Periconia sp.), suggesting divergent biosynthetic pathways .

Functional Groups: Hydroxylation at C-6′ (Chaetopenoid G) or C-9′ (Chaetopenoid C) modifies polarity and bioactivity, though only Chaetopenoid G has been spectroscopically characterized .

Methodological Limitations

- Spectral Gaps: this compound’s incomplete stereochemical resolution contrasts with Lithocarin A (429), whose NMR and CD data enabled full characterization .

- Source Variability: Plant-derived Chaetopenoids (A, B) exhibit different bioactivity profiles compared to fungal analogues (e.g., Chaetopenoid F), possibly due to ecological adaptation pressures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.